REACTION_CXSMILES
|
[H-].[Na+].CN(C=O)C.[F:8][CH:9]([F:12])[CH2:10][OH:11].F[C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1>CCOCC.CCCCCC>[F:8][CH:9]([F:12])[CH2:10][O:11][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
FC(CO)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9.56 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ether hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC.CCCCCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WAIT
|
Details
|
over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ether
|
Type
|
WASH
|
Details
|
The extracted organic layer was washed with water (300 mL) three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated brine, and was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
CUSTOM
|
Details
|
the supernatant fluid was removed
|
Type
|
WASH
|
Details
|
to wash the crystals
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=CC=C(C=O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |